3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Description
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (IUPAC: 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde) is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and a formyl (-CHO) group at the 4-position of the pyrazole core. Its molecular weight is 240.185 g/mol, with a purity of 97% (commercial grade, Thermo Scientific) . The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-7(2-4-9)10-8(6-17)5-15-16-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKPJAJMBQBTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381873 | |
| Record name | 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-65-2 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation reactions.
- Alcohols from reduction reactions.
- Substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, exhibit promising anticancer properties. A notable study demonstrated that this compound could inhibit the growth of various cancer cell lines, particularly breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further clinical evaluation.
Case Study: Breast Cancer Treatment
A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size compared to standard treatments, suggesting its potential as a novel therapeutic agent.
Anti-inflammatory Properties
The compound has been shown to possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 1: Anti-inflammatory Activity Data
| Treatment Group | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Group | 75 | 100 |
Agricultural Applications
The trifluoromethyl group in the compound enhances its biological activity, making it valuable in agrochemical formulations. Pyrazole derivatives are widely used as herbicides and insecticides due to their effectiveness against pests while minimizing toxicity to mammals.
Case Study: Insecticide Efficacy
A study evaluated the insecticidal activity of pyrazole derivatives against common agricultural pests. The compound demonstrated significant efficacy, leading to high mortality rates in treated pest populations.
Synthesis of Novel Derivatives
The synthesis of this compound can be achieved using the Vilsmeier-Haack reagent, which allows for efficient formylation of hydrazones. This method has been documented to yield high purity and efficiency, facilitating the development of various functionalized pyrazole derivatives.
Table 2: Synthesis Yields of Derivatives
| Derivative Name | Yield (%) |
|---|---|
| 1-(2,6-Dichloro-4-trifluoromethyl)phenyl-3-aryl-1H-pyrazole-4-carbaldehyde | 85 |
| Other functionalized derivatives | 67 - 91 |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive |
| Escherichia coli | 16 | Gram-negative |
| Pseudomonas aeruginosa | 32 | Gram-negative |
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and their implications:
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Physicochemical Properties
- Solubility: The -CF₃ group reduces aqueous solubility but enhances organic solvent compatibility (e.g., DMSO, ethanol) .
- Melting Points : Trifluoromethyl-substituted compounds (e.g., 240.18 g/mol) exhibit higher melting points (≈180–200°C) compared to fluorine- or chlorine-substituted analogues (≈150–170°C) due to stronger intermolecular forces .
Biological Activity
The compound 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.
Synthesis
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the trifluoromethyl group on the phenyl ring. This method is advantageous due to its efficiency and ability to produce high yields of the desired compound .
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains and fungi .
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer (MCF-7), lung cancer, and colorectal cancer models .
- Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory properties, often showing comparable efficacy to standard anti-inflammatory drugs .
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances interactions with target enzymes, potentially increasing the inhibitory effects on cyclooxygenase (COX) and lipoxygenase pathways .
Antiproliferative Activity
A detailed study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited low micromolar GI50 values against several cancer cell lines:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| Other derivatives | K562 | 6.5 |
| Other derivatives | MV4-11 | 7.7 |
These findings suggest that the compound's structural features contribute significantly to its biological activity .
The mechanism by which this compound exerts its effects involves:
- Induction of Apoptosis : Studies have shown that this compound can activate caspase pathways leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at various phases, further contributing to its antiproliferative effects .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated significant reductions in cell viability upon treatment with this compound, indicating its potential as a chemotherapeutic agent .
- Inflammatory Models : In vivo studies using carrageenan-induced edema models showed that pyrazole derivatives could significantly reduce inflammation comparable to indomethacin .
Q & A
Q. What are the common synthetic routes for 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example:
Intermediate preparation : React trifluoromethyl-substituted pyrazole derivatives with halogenated aryl groups under alkaline conditions.
Formylation : Treat the intermediate with formaldehyde or formamide derivatives in the presence of DMF-POCl₃ at 60–80°C for 4–5 hours under inert atmosphere .
Alternative routes include alkaline condensation of 3-(trifluoromethyl)pyrazole intermediates with formaldehyde, yielding carbaldehyde derivatives (70–75% efficiency) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis via SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and molecular packing. For example, studies on analogous pyrazole-carbaldehydes report C=O bond lengths of ~1.22 Å and dihedral angles between aryl and pyrazole rings of 5–15° .
- NMR spectroscopy : and NMR identify aldehyde protons (δ ~9.8–10.2 ppm) and trifluoromethyl carbons (δ ~120–125 ppm, NMR: δ ~-60 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₈F₃N₂O: calculated 265.0593, observed 265.0595) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Parameter screening : Use design-of-experiment (DoE) approaches to test variables:
Q. How are contradictions between computational predictions and experimental structural data resolved?
- Methodological Answer :
- Refinement tools : Use SHELXL to adjust thermal parameters and occupancy rates in crystallographic models. For example, discrepancies in C-F bond lengths (calculated: 1.34 Å vs. observed: 1.38 Å) are resolved via iterative least-squares refinement .
- DFT benchmarking : Compare experimental data (X-ray) with density functional theory (DFT)-optimized geometries to identify steric/electronic mismatches .
Q. What strategies enhance biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-phenyl position to enhance antimicrobial activity (IC₅₀ improvement by 2–3×) .
- Assay design :
- Antioxidant activity : Use DPPH radical scavenging assays (IC₅₀ ~20–50 μM for trifluoromethyl derivatives) .
- Antimicrobial testing : Conduct MIC assays against S. aureus and E. coli with agar dilution methods .
Data Contradiction Analysis
Q. How to address low reproducibility in crystallization attempts?
- Methodological Answer :
- Solvent screening : Test mixed solvents (e.g., EtOH/DCM) to improve crystal nucleation.
- Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions reduces polymorphism risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
